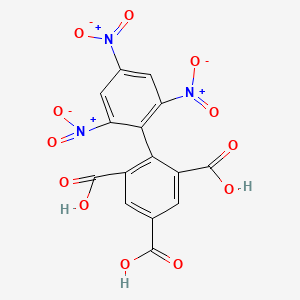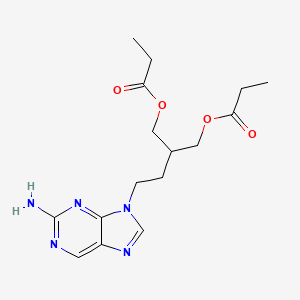
Octyl 2-(2,4,5-trichlorophenoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 2-(2,4,5-trichlorophenoxy)propionate is an organic compound with the molecular formula C17H23Cl3O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a propionate group attached to a trichlorophenoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with octanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Octyl 2-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2,4,5-trichlorophenoxy)propionic acid.
Reduction: Formation of octyl 2-(2,4,5-trichlorophenoxy)propanol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Octyl 2-(2,4,5-trichlorophenoxy)propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on plant growth and development.
Medicine: Explored for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of Octyl 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with specific molecular targets. It mimics the action of natural plant hormones, such as auxins, leading to uncontrolled growth and development in plants. This compound binds to auxin receptors, triggering a cascade of signaling pathways that result in rapid cell division and elongation .
Comparison with Similar Compounds
Similar Compounds
Fenoprop (2-(2,4,5-trichlorophenoxy)propionic acid): Similar structure but lacks the octyl ester group.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Similar phenoxy group but with an acetic acid side chain instead of a propionate group.
Uniqueness
Octyl 2-(2,4,5-trichlorophenoxy)propionate is unique due to its octyl ester group, which imparts different physicochemical properties compared to its analogs. This structural difference can influence its solubility, stability, and biological activity, making it a valuable compound for specific applications.
Properties
CAS No. |
94043-00-2 |
|---|---|
Molecular Formula |
C17H23Cl3O3 |
Molecular Weight |
381.7 g/mol |
IUPAC Name |
octyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C17H23Cl3O3/c1-3-4-5-6-7-8-9-22-17(21)12(2)23-16-11-14(19)13(18)10-15(16)20/h10-12H,3-9H2,1-2H3 |
InChI Key |
OFXFXKNVHYPBEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


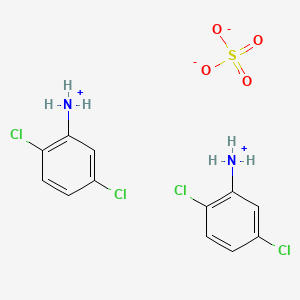

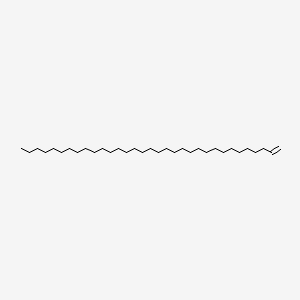

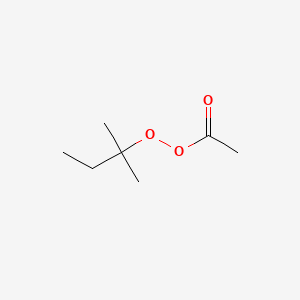
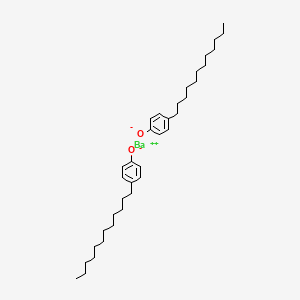

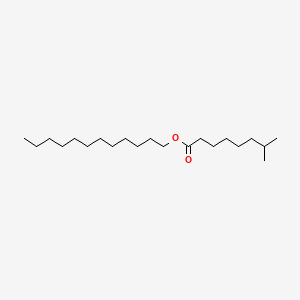
![[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] octadecanoate](/img/structure/B12659799.png)
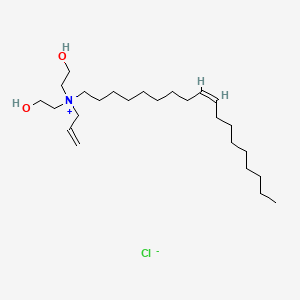
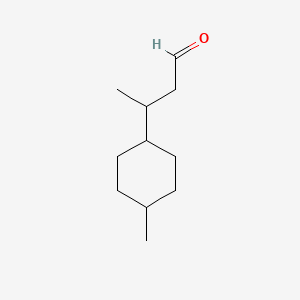
![[(p-Dodecylphenoxy)methyl]oxirane](/img/structure/B12659830.png)
